molecular formula C14H12N2O4S2 B601292 Cefalonium Impurity C CAS No. 10590-10-0

Cefalonium Impurity C

Cat. No.: B601292
CAS No.: 10590-10-0
M. Wt: 336.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefalonium Impurity C is a chemical compound that is commonly used in medical, environmental, and industrial research. It is a byproduct of the synthesis of cefalonium, a cephalosporin antibiotic used to treat bacterial infections. This compound is often studied for its potential impact on the efficacy and safety of pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefalonium Impurity C involves multiple steps, starting from carboxylic acid intermediates. One method involves the direct preparation from carboxylic acid with a yield of 58% . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure purity and consistency. The process often involves the use of advanced analytical techniques to monitor the presence of impurities and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Cefalonium Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s behavior and potential interactions with other substances.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Cefalonium Impurity C has a wide range of scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential. In the field of biology, this compound is studied for its interactions with various biological systems and its potential impact on drug efficacy and safety .

Mechanism of Action

The mechanism of action of Cefalonium Impurity C involves its interaction with bacterial cell wall synthesis. Similar to cefalonium, it inhibits the enzyme transpeptidase, which is responsible for the final stage of peptidoglycan synthesis. This inhibition leads to the formation of unstable bacterial cells that eventually lyse, resulting in a bactericidal effect . The molecular targets include penicillin-binding proteins (PBPs) that play a crucial role in bacterial cell wall synthesis .

Comparison with Similar Compounds

Cefalonium Impurity C can be compared with other cephalosporin impurities, such as Cefalonium Impurity B and Cefalonium Dihydrate. While these compounds share similar structural features, this compound is unique in its specific interactions and potential impact on pharmaceutical products. The comparison highlights the importance of understanding each impurity’s unique properties to ensure the safety and efficacy of the final drug product .

List of Similar Compounds:
  • Cefalonium Impurity B
  • Cefalonium Dihydrate
  • Cephalothin

Properties

IUPAC Name

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXPAIGTKPWIS-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10590-10-0
Record name Cefalotin lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KPY72FM7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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